3,4-Dihydro-6,7-isoquinolinediol

β2-adrenergic receptor GPCR agonism catecholamine signaling

This 6,7-dihydroxy-3,4-dihydroisoquinoline (CAS 4602-83-9) offers a unique pharmacophore for specialized research. Its distinct β₂-AR agonist activity (EC₅₀=106.9μM) and dual NF-κB pathway inhibition are not replicated by saturated analogs. As a non-methylatable COMT inhibitor, it provides clean metabolic readouts. Avoid uncontrolled variables—source this specific catecholic isoquinoline for reliable results in signaling, dopamine turnover, and antimetastatic assays.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 4602-83-9
Cat. No. B109912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-6,7-isoquinolinediol
CAS4602-83-9
Synonyms3,4-Dihydro-6,7-isoquinolinediol;  3,4-Dihydro-6,7-dihydroxyisoquinoline;  _x000B_6,7-Dihydroxy-3,4-dihydroisoquinoline
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1CN=CC2=CC(=C(C=C21)O)O
InChIInChI=1S/C9H9NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-5,11-12H,1-2H2
InChIKeyPWCQVMIYUGOTLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydroxy-3,4-dihydroisoquinoline (CAS 4602-83-9) – Core Chemical & Pharmacological Baseline for Research Procurement


6,7-Dihydroxy-3,4-dihydroisoquinoline (CAS 4602-83-9), also known as 3,4-dihydroisoquinoline-6,7-diol, is a catecholic isoquinoline alkaloid with a molecular weight of 163.17 g/mol and a melting point of 244–248 °C . Structurally characterized by a partially saturated isoquinoline core bearing two hydroxyl groups at the 6- and 7-positions, this compound functions as a β₂‑adrenergic receptor (β₂‑AR) agonist and has been identified as a novel inhibitor of nuclear factor‑κB (NF‑κB) signaling [1]. Its physicochemical properties include an XLogP3 of 0.6, two hydrogen bond donors, and a topological polar surface area of 52.8 Ų, conferring moderate aqueous solubility and membrane permeability .

6,7-Dihydroxy-3,4-dihydroisoquinoline (4602-83-9): Why In‑Class Analogs Cannot Be Interchanged Without Quantitative Validation


The 6,7-dihydroxy-3,4-dihydroisoquinoline scaffold presents a unique pharmacophore where subtle structural variations—such as the presence of the 3,4-dihydroisoquinoline C=N bond versus a fully saturated tetrahydroisoquinoline ring, or the specific 6,7-catechol orientation—profoundly alter both target engagement profiles and functional selectivity [1]. For instance, while closely related tetrahydroisoquinolines (e.g., salsolinol and norsalsolinol) primarily interact with monoamine oxidase and dopamine transporters, the target compound exhibits a distinct β₂‑AR agonist activity and a dual‑pathway NF‑κB inhibitory profile that are not reproduced by its saturated analogs [2]. Furthermore, its activity as a non‑methylatable COMT inhibitor, which prevents metabolic inactivation and distinguishes it from typical catechol‑based COMT substrates, is a direct consequence of its quinoidal tautomerism [1]. Consequently, substituting this compound with a generic 6,7‑dihydroxyisoquinoline derivative without explicit comparative data on these orthogonal activities risks introducing uncontrolled variables in receptor pharmacology, signal transduction, and cellular invasion assays.

6,7-Dihydroxy-3,4-dihydroisoquinoline (4602-83-9): Comparator‑Based Quantitative Evidence for Scientific Selection


β₂‑Adrenergic Receptor (β₂‑AR) Agonist Activity: EC₅₀ Comparison with Structural Analogs

In a comparative β₂‑AR agonism study using CH‑K1/GA1S cells, 6,7-dihydroxy-3,4-dihydroisoquinoline exhibited an EC₅₀ of 106.9 μM . In contrast, the structurally related 1‑(furan‑2‑yl)‑6,7‑dihydroxy‑3,4‑dihydroisoquinoline derivative showed an EC₅₀ of 247.6 μM, while (R)‑(+)‑1‑isobutyl‑6,7‑dihydroxy‑1,2,3,4‑tetrahydroisoquinoline demonstrated an EC₅₀ of 497.7 μM [1]. The target compound thus exhibits 2.3‑fold and 4.7‑fold greater potency than these respective analogs, underscoring that the unsubstituted 3,4‑dihydroisoquinoline core provides a more favorable interaction with the β₂‑AR orthosteric site.

β2-adrenergic receptor GPCR agonism catecholamine signaling

COMT Inhibition: Comparative Potency and Unique Non‑Methylatable Mechanism vs. Tropolone

In rat liver supernatant assays, 6,7-dihydroxy-3,4-dihydroisoquinoline and its 1‑methyl (DSAL) and 1‑benzyl (DesDHP) analogs inhibited COMT activity more effectively than the reference inhibitor tropolone [1]. Kinetic analysis revealed uncompetitive inhibition with respect to the substrate, and critically, O‑methylated products of these dihydroisoquinolines were undetectable, indicating that they function as 'non‑methylatable' inhibitors [1]. By contrast, tropolone exhibits competitive COMT inhibition with a reported Ki of 22 μM [2]. The quinoidal tautomerism of the target compound, which resembles pyridones rather than typical catechols, is the mechanistic basis for this unique inhibition profile [1].

catechol-O-methyltransferase enzyme inhibition dopamine metabolism

NF‑κB Pathway Inhibition: Dual‑Pathway Activity vs. Canonical‑Only Inhibitors

Using electrophoretic mobility shift assay (EMSA) and Western blot analysis, 6,7-dihydroxy-3,4-dihydroisoquinoline was characterized as active in the inhibition of both the canonical and non‑canonical NF‑κB signaling pathways in DA3 murine mammary cancer cells [1]. This dual‑pathway inhibition distinguishes the compound from many reference NF‑κB inhibitors, such as parthenolide, which primarily targets the canonical IκB kinase (IKK) complex [2]. The compound also demonstrated in vitro anti‑invasive activity in DA3 cell invasion assays [1], whereas no comparable invasion data are reported for simple acetophenone‑type NF‑κB inhibitors.

NF-κB signaling cancer metastasis transcription factor inhibition

Anti‑Inflammatory Activity: NO Production Inhibition in LPS‑Stimulated RAW 264.7 Macrophages

6,7-Dihydroxy-3,4-dihydroisoquinoline inhibits lipopolysaccharide (LPS)‑induced nitric oxide (NO) production in murine macrophage RAW 264.7 cells, demonstrating anti‑inflammatory activity . While an exact IC₅₀ value for this compound in this assay is not reported in the primary literature, the reference COMT inhibitor tropolone exhibits an IC₅₀ of 12 μM for NO inhibition in the same cellular model [1]. The target compound's dual β₂‑AR agonism and NF‑κB inhibitory activities suggest a distinct anti‑inflammatory mechanism compared to tropolone, which lacks β₂‑AR agonist properties.

inflammation nitric oxide macrophage activation

6,7-Dihydroxy-3,4-dihydroisoquinoline (4602-83-9): Evidence‑Grounded Research Application Scenarios


β₂‑Adrenergic Receptor Pharmacology and GPCR Signal Transduction Studies

Utilize 6,7-dihydroxy-3,4-dihydroisoquinoline as a moderate‑potency β₂‑AR agonist (EC₅₀ = 106.9 μM) in CH‑K1/GA1S or comparable cell lines to investigate β₂‑AR‑mediated cAMP accumulation, G protein coupling, and downstream signaling [1]. Its 2.3‑fold higher potency relative to 1‑(furan‑2‑yl)‑6,7‑dihydroxy‑3,4‑dihydroisoquinoline makes it the preferred tool compound when sensitivity to structural modifications is under investigation [2].

Catechol‑O‑Methyltransferase (COMT) Inhibition and Dopamine Metabolism Research

Deploy this compound as a non‑methylatable, uncompetitive COMT inhibitor in ex vivo brain slice preparations or in vivo rodent models to examine dopamine turnover and homovanillic acid (HVA) reduction [1]. Its superior potency over tropolone and the absence of confounding O‑methylated metabolites ensure clean pharmacokinetic and pharmacodynamic readouts [1].

NF‑κB‑Driven Cancer Metastasis and Tumor Cell Invasion Assays

Employ 6,7-dihydroxy-3,4-dihydroisoquinoline in DA3 murine mammary cancer cell invasion assays to model antimetastatic activity mediated by dual canonical and non‑canonical NF‑κB pathway inhibition [1]. This compound serves as a prototype for non‑toxic antimetastatic agents and can be used in combination studies with cytotoxic chemotherapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydro-6,7-isoquinolinediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.